molecular formula C9H19ClN2O4S B1372316 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride CAS No. 1170562-90-9

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride

Cat. No.: B1372316
CAS No.: 1170562-90-9
M. Wt: 286.78 g/mol
InChI Key: LBAVVRVUUKNLRY-UHFFFAOYSA-N
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Description

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H18N2O4S•HCl. It is known for its unique spirocyclic structure, which includes a sulfonyl group and an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxa-8-azaspiro[45]dec-8-ylsulfonyl)ethanamine hydrochloride typically involves the reaction of 1,4-dioxa-8-azaspiro[4The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate temperatures and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and substituted ethanamine compounds. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanamine moiety can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride is unique due to its spirocyclic structure and the presence of both sulfonyl and ethanamine groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S.ClH/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9;/h1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAVVRVUUKNLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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